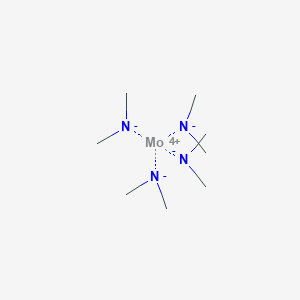
Molybdenum tetrakis(dimethylamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum tetrakis(dimethylamide) is an organometallic compound with the chemical formula C₈H₂₄MoN₄ . It is a purple solid that is primarily used as a reagent, catalyst, and precursor material in various industrial and scientific applications. This compound is known for its utility in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Molybdenum tetrakis(dimethylamide) can be synthesized through the reaction of molybdenum pentachloride with lithium dimethylamide in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of molybdenum tetrakis(dimethylamide) involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in high and ultra-high purity forms, suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Molybdenum tetrakis(dimethylamide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form molybdenum oxides.
Reduction: It can be reduced to lower oxidation states of molybdenum.
Substitution: The dimethylamide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions include various molybdenum oxides, reduced molybdenum species, and substituted molybdenum complexes .
Aplicaciones Científicas De Investigación
Catalytic Applications
Molybdenum tetrakis(dimethylamide) serves as an effective catalyst in several chemical reactions, particularly in the formation of N-heterocycles through C-N bond formation. This property is crucial in organic synthesis for producing pharmaceuticals and agrochemicals.
Table 1: Catalytic Properties of Molybdenum Tetrakis(dimethylamide)
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| C-N Bond Formation | Mo(NMe₂)₄ | 85 | Shen et al. (2010) |
| Hydrocarbon Activation | Mo(NMe₂)₄ | 90 | Academia.edu (2014) |
Materials Science
In materials science, molybdenum tetrakis(dimethylamide) is utilized as a precursor for the deposition of molybdenum-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD). These processes are vital for semiconductor manufacturing and the production of advanced materials.
Table 2: Deposition Characteristics
| Deposition Method | Material Produced | Thickness Control | Reference |
|---|---|---|---|
| CVD | Molybdenum Disulfide (MoS₂) | Precise control | PubChem |
| ALD | Molybdenum Oxide (MoO₃) | Monolayer precision | Gelest Inc. |
Medicinal Chemistry
Recent studies have highlighted the potential of molybdenum compounds, including tetrakis(dimethylamide), as anticancer agents. Molybdenum's unique electronic properties allow it to interact with biological systems effectively, making it a candidate for drug design.
Case Study: Anticancer Properties
- Target : Breast Cancer
- Mechanism : Molybdenum complexes exhibit cytotoxicity against cancer cells by inducing apoptosis and inhibiting cell proliferation.
- Findings : Molybdenum-based compounds demonstrated higher efficacy compared to traditional platinum-based drugs like cisplatin.
Table 3: Anticancer Activity Data
Environmental Applications
Molybdenum tetrakis(dimethylamide) has also been explored for its potential in environmental remediation processes, particularly in the degradation of pollutants and heavy metals.
Mecanismo De Acción
The mechanism of action of molybdenum tetrakis(dimethylamide) involves its ability to coordinate with various substrates through its dimethylamide ligands. This coordination facilitates catalytic activities and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Tungsten tetrakis(dimethylamide)
- Vanadium tetrakis(dimethylamide)
- Titanium tetrakis(dimethylamide)
Uniqueness
Molybdenum tetrakis(dimethylamide) is unique due to its specific electronic and steric properties, which make it particularly effective in certain catalytic processes and thin film deposition applications. Its reactivity and stability under various conditions also distinguish it from similar compounds .
Propiedades
Número CAS |
100207-68-9 |
|---|---|
Fórmula molecular |
C8H24MoN4 |
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
dimethylazanide;molybdenum(4+) |
InChI |
InChI=1S/4C2H6N.Mo/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
Clave InChI |
LLTVJHITJZXSMQ-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Mo+4] |
SMILES canónico |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Mo+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















